4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]

Two-Photon Absorption Nonlinear Optics Optical Limiting

Researchers developing deep blue OLEDs for high-gamut displays require a hole-transport material with precise CIE coordinates. Generic stilbene analogs risk spectral mismatch, reducing device efficiency. BDPAS (CAS 116942-09-7), a symmetrical para,para'-bis(diphenylamino)stilbene, provides the validated D-π-D architecture. • Achieves deep blue CIE (0.15, 0.16) with 2.8 cd/A EL efficiency in doped MADN host • Delivers broadband optical limiting with 90 nm red-shifted band vs. asymmetric analogs • Enhanced TPA cross-section from symmetrical donor substitution Supplied with batch-specific purity certification. Suitable for OLED R&D, NLO, and two-photon polymerization.

Molecular Formula C38H30N2
Molecular Weight 514.672
CAS No. 116942-09-7
Cat. No. B595609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]
CAS116942-09-7
Molecular FormulaC38H30N2
Molecular Weight514.672
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C38H30N2/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H
InChIKeyFAJMLEGDOMOWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BDPAS: Core Identity and Structure


4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine], commonly known as (E)-4,4'-bis(diphenylamino)stilbene or BDPAS, is a symmetrical, conjugated organic small molecule belonging to the triphenylamine-stilbene class . It features a central stilbene (trans-1,2-diphenylethene) core functionalized at both para-positions with diphenylamino (triphenylamine) donor groups . This extended π-conjugated framework imparts strong electron-donating characteristics and facilitates efficient hole transport, making it a foundational scaffold for blue fluorescent emitters and hole-transport materials (HTMs) in organic optoelectronics [1]. Unlike its asymmetric or core-substituted analogs, the para,para'-bis(diphenylamino) substitution pattern confers a high degree of molecular symmetry, which is critical for its distinct photophysical and nonlinear optical properties [2].

Why BDPAS Substitution Fails


While the triphenylamine-stilbene class encompasses numerous derivatives, subtle variations in substitution pattern, symmetry, and donor strength profoundly alter key performance metrics, rendering simple interchange problematic. As demonstrated by comparative studies, even seemingly minor modifications—such as replacing the diphenylamino donors with di-n-butylamino groups or altering the molecular symmetry—can shift critical optical limiting bands by 90 nm or dramatically reduce two-photon absorption (TPA) cross-sections [1][2]. Furthermore, the specific para,para'-bis(diphenylamino) substitution is essential for achieving the deep blue CIE coordinates (0.15, 0.16) reported for efficient OLEDs, a color purity that is highly sensitive to molecular conformation and conjugation length [3]. Procurement of a generic analog without this precise structure thus introduces substantial risk of device efficiency loss, spectral mismatch, or inadequate nonlinear optical performance.

BDPAS Differentiation Evidence


Symmetry-Driven Two-Photon Absorption

The symmetrical (E)-4,4'-bis(diphenylamino)stilbene (BDPAS) exhibits a larger two-photon absorption (TPA) cross-section (δTPA) compared to its asymmetric counterparts. This enhancement is attributed to a larger transition dipole moment arising from the molecule's symmetric donor-π-donor (D-π-D) architecture [1]. The study directly compared BDPAS with a series of asymmetrically substituted stilbene derivatives, confirming the critical role of symmetry in maximizing TPA efficiency for applications like optical limiting and 3D microfabrication [1].

Two-Photon Absorption Nonlinear Optics Optical Limiting

Broadband Optical Limiting Performance

Bis(diphenylamino)stilbene (BDPAS) demonstrates a significant 90 nm red shift of its optical limiting band relative to the structurally analogous bis(di-n-butylamino)stilbene, while its lowest one-photon electronic absorption band shifts minimally by only about 13 nm [1]. This decoupling of the limiting band from the linear absorption edge suggests that BDPAS can provide broadband optical limiting with high transparency in the visible spectrum, a valuable property for eye and sensor protection against tunable lasers [1].

Optical Limiting Photonic Materials Laser Protection

Deep Blue OLED Electroluminescence

When used as a dopant emitter in a blue OLED host (2-methyl-9,10-di(2-naphthyl)anthracene, MADN), BDPAS (referred to as SB-1) achieves an electroluminescence (EL) efficiency of 2.8 cd/A and a power efficiency of 1.5 lm/W at a current density of 20 mA/cm², while maintaining deep blue CIE coordinates of (0.15, 0.16) [1]. This color purity is highly desirable for high-gamut displays. The reported performance provides a benchmark for BDPAS in blue OLED applications and distinguishes it from other stilbene-based emitters that may sacrifice color purity for higher efficiency or vice versa [1].

OLED Blue Emitter Display Technology

Standard Blue Emission in OLEDs

In the landscape of blue fluorescent materials for OLEDs, BDPAS is consistently cited alongside other established compounds like TMTPEPA and ST-G1 as a principal material for achieving blue electroluminescence [1]. This classification, derived from industry and academic practice, places BDPAS within a select group of molecules with proven utility for blue emission. While not a quantitative performance comparison, this peer grouping signifies that BDPAS possesses the requisite photophysical and stability characteristics to be considered a standard reference material for blue OLED development [1].

OLED Blue Emitter Material Selection

Proven Applications of BDPAS


Deep Blue Fluorescent Dopant for OLED Displays

Scenario: A display manufacturer is developing a high-gamut OLED panel requiring a deep blue emitter with CIEy < 0.16. Based on evidence that BDPAS (as SB-1) achieves CIE (0.15, 0.16) with an EL efficiency of 2.8 cd/A when doped in a MADN host [1], it can be selected as a candidate emitter. Its performance is particularly relevant for achieving the BT.2020 color space, where a deep blue primary is critical. The compound's known performance in a doped device architecture provides a reliable starting point for device optimization, reducing the need for extensive screening of uncharacterized alternatives [1].

Broadband Optical Limiter for Laser Protection

Scenario: A defense contractor is designing a protective visor or sensor filter that must attenuate high-intensity laser pulses across a wide visible spectrum while maintaining high transparency under normal illumination. The 90 nm red shift of BDPAS's optical limiting band relative to bis(di-n-butylamino)stilbene, coupled with a minimal 13 nm shift in its linear absorption band, indicates its potential for broadband optical limiting with excellent visible transparency [1]. This unique spectral decoupling makes BDPAS a superior choice for applications requiring protection from tunable or multi-wavelength laser threats without compromising normal vision or sensor function [1].

Two-Photon Polymerization Photoinitiator

Scenario: A research group working on high-resolution 3D microfabrication via two-photon polymerization requires a photoinitiator with a high two-photon absorption (TPA) cross-section to efficiently initiate polymerization at the focal point of a femtosecond laser. The demonstrated larger TPA cross-section of symmetrical BDPAS compared to asymmetric stilbene derivatives [1] makes it a strong candidate for this application. Its high TPA efficiency enables faster writing speeds, lower laser power requirements, and improved fabrication resolution, which are critical for producing intricate micro-optical components, tissue engineering scaffolds, or 3D data storage media [1].

NLO Chromophore for Fundamental Research

Scenario: An academic laboratory investigating structure-property relationships in third-order nonlinear optical (NLO) materials seeks a well-characterized benchmark compound. The extensive literature on BDPAS's nonlinear optical properties, including its TPA cross-section, optical limiting behavior, and the effect of its symmetrical D-π-D structure, makes it an ideal reference material [1][2]. Its established performance allows researchers to calibrate experimental setups, validate computational models, and assess the performance of newly synthesized NLO chromophores, thereby accelerating the development of advanced photonic materials [1][2].

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